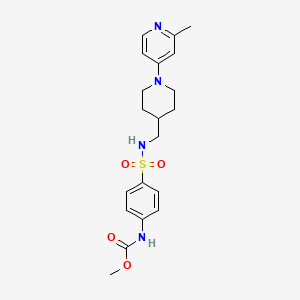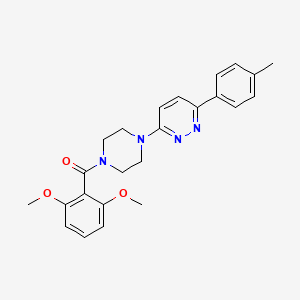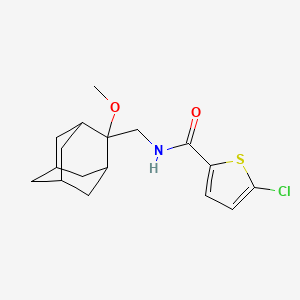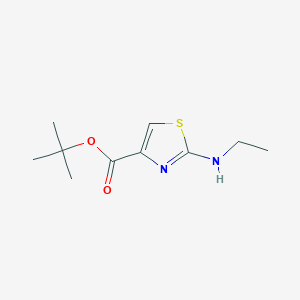![molecular formula C19H17NO3 B2429002 4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde CAS No. 2224171-16-6](/img/structure/B2429002.png)
4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde, also known as OPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the processes it affects. For example, in cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to apoptosis. Inflammatory cytokines are produced by specific proteins, and this compound has been shown to inhibit the production of these proteins, leading to reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, leading to the death of the cancer cells. Inflammatory cytokines are produced by specific proteins, and this compound has been shown to inhibit the production of these proteins, leading to reduced inflammation. Additionally, this compound has been shown to inhibit the growth of certain bacterial strains, making it a potential antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde in lab experiments is its versatility. It has been shown to have potential applications in various scientific research fields, making it a useful compound for researchers in different disciplines. Additionally, the synthesis method for this compound has been optimized to achieve a high yield of pure product, making it easier to obtain for research purposes. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to predict its effects on different systems and organisms, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are various future directions for research on 4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde. One potential direction is to study its potential as an anti-cancer agent in more detail, including its effects on different types of cancer cells and its potential in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different systems and organisms. Finally, this compound's potential as an antibacterial agent should be studied in more detail, including its effects on different bacterial strains and its potential in combination with other antibacterial drugs.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve a high yield of pure product, and it has been studied for its anti-cancer, anti-inflammatory, and antibacterial properties. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 3-phenyl-2,5-dihydropyrrole-2-carboxylic acid ethyl ester in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then oxidized to form this compound. This synthesis method has been optimized to achieve a high yield of this compound with purity suitable for scientific research.
Aplicaciones Científicas De Investigación
4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde has been found to have potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
Propiedades
IUPAC Name |
4-[2-oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-13-15-6-8-18(9-7-15)23-14-19(22)20-11-10-17(12-20)16-4-2-1-3-5-16/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNJUGYSJBSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1C(=O)COC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428924.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)






![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)